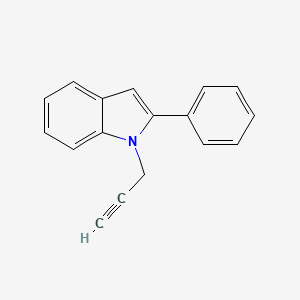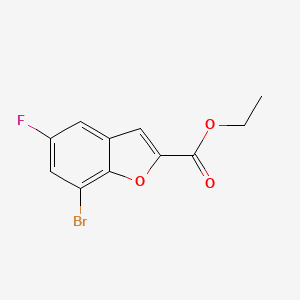![molecular formula C21H21N5O4 B2962509 1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393822-51-0](/img/structure/B2962509.png)
1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Facile Synthesis and Applications : A study outlined a simple, efficient, and environmentally benign method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to the one , highlighting their potential anti-inflammatory and anti-cancer activities. The synthesis was facilitated by ultrasound irradiation in the presence of KHSO4 in aqueous media, demonstrating a green chemistry approach. The chemical structures of the synthesized compounds were confirmed through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectral data. An X-ray crystallographic study further validated the structural integrity of a selected compound, emphasizing the method's effectiveness in producing compounds with significant bioactive potential (Kaping et al., 2016).
X-Ray Crystallography and Bioactivity : Another research effort focused on the synthesis and characterization of pyrazole derivatives, exploring their structure through X-ray crystallography. The study aimed at identifying pharmacophore sites with antitumor, antifungal, and antibacterial properties. The structural analysis revealed specific geometric parameters that are crucial for the compounds' bioactivity, providing insights into their potential applications in treating various diseases (Titi et al., 2020).
Biological Activities and Applications
Cytotoxicity Against Cancer Cells : Research into the cytotoxic activities of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, similar to the compound , revealed promising in vitro efficacy against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest potential therapeutic applications of these compounds in cancer treatment, highlighting their role in developing new anticancer agents (Hassan et al., 2014).
Antifungal Applications : A study on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, closely related to the compound of interest, demonstrated significant antifungal effects against various fungi, including Aspergillus terreus and Aspergillus niger. The synthesized compounds exhibited potential as antifungal agents, suggesting their applicability in developing new treatments for fungal infections (Jafar et al., 2017).
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-27-15-7-5-14(6-8-15)26-21-16(11-24-26)20(22-12-23-21)25-13-9-17(28-2)19(30-4)18(10-13)29-3/h5-12H,1-4H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJSGCDBGZUADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-6-(trifluoromethyl)-3-[2-(trifluoromethyl)phenoxymethyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2962427.png)
![5-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2962429.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962431.png)

![N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2962436.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962437.png)

![2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride](/img/structure/B2962440.png)
![N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2962441.png)
![1-{1-[3-(Phenylsulfanyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2962443.png)

![2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2962445.png)
![ethyl (3Z)-3-({2-[(E)-(4-ethoxy-4-oxobutan-2-ylidene)amino]ethyl}imino)butanoate hydrate](/img/structure/B2962447.png)